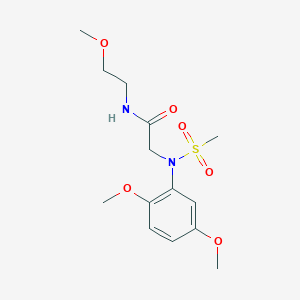![molecular formula C21H32N2O3 B5206235 1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B5206235.png)
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bicyclo[221]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a bicyclic heptane structure and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Attachment of the trimethoxyphenyl group: This step may involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-bicyclo[22
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The bicyclic structure and piperazine ring could play a role in binding to these targets, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-bicyclo[2.2.1]heptanyl)-4-phenylpiperazine: Similar structure but lacks the trimethoxyphenyl group.
1-(2-bicyclo[2.2.1]heptanyl)-4-(methoxyphenyl)methylpiperazine: Contains a methoxy group instead of trimethoxy.
1-(2-bicyclo[2.2.1]heptanyl)-4-(dimethoxyphenyl)methylpiperazine: Contains two methoxy groups.
Uniqueness
The presence of the trimethoxyphenyl group in 1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine makes it unique compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-24-19-7-6-17(20(25-2)21(19)26-3)14-22-8-10-23(11-9-22)18-13-15-4-5-16(18)12-15/h6-7,15-16,18H,4-5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQGOVXRLJJCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![1,4-bis(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2-carboxamide](/img/structure/B5206166.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![(5-chloro-2-methoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5206204.png)

![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N~5~-(2,5-DIFLUOROPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)


